(5-methylfuran-2-yl)-(oxan-4-yl)methanol

Lipophilicity Drug Discovery Physicochemical Property

(5-Methylfuran-2-yl)-(oxan-4-yl)methanol (CAS 1342443-13-3, C11H16O3, MW 196.24 g/mol) is a hybrid heterocyclic alcohol, combining a 5-methylfuran moiety with a tetrahydropyran (oxane) ring via a secondary methanol linker. Its molecular architecture places it at the intersection of furan-derived bioactives and tetrahydropyran-containing natural product scaffolds.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
Cat. No. B8698466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methylfuran-2-yl)-(oxan-4-yl)methanol
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(C2CCOCC2)O
InChIInChI=1S/C11H16O3/c1-8-2-3-10(14-8)11(12)9-4-6-13-7-5-9/h2-3,9,11-12H,4-7H2,1H3
InChIKeyDZJGYHGOKFONIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Intelligence for (5-Methylfuran-2-yl)-(oxan-4-yl)methanol (CAS 1342443-13-3) – A Dual-Ring Building Block for Chemokine-Targeted Synthesis


(5-Methylfuran-2-yl)-(oxan-4-yl)methanol (CAS 1342443-13-3, C11H16O3, MW 196.24 g/mol) is a hybrid heterocyclic alcohol, combining a 5-methylfuran moiety with a tetrahydropyran (oxane) ring via a secondary methanol linker. Its molecular architecture places it at the intersection of furan-derived bioactives and tetrahydropyran-containing natural product scaffolds. [1] The compound is primarily employed as a versatile synthetic intermediate, most notably in the preparation of disubstituted 3,4-diamino-3-cyclobutene-1,2-dione chemokine receptor antagonists. [2]

Why (5-Methylfuran-2-yl)-(oxan-4-yl)methanol Cannot Be Replaced by Its Ether or Mono-Ring Analogs


Although several compounds share the same molecular formula (C11H16O3) or contain one of the two ring systems, generic substitution is not supported by the available evidence. The direct ether analog 2-((5-methylfuran-2-yl)methoxy)tetrahydro-2H-pyran (CAS 138590-84-8) connects the rings via a CH2-O-CH2 bridge, eliminating the hydrogen bond donor entirely. This single-point structural modification results in a computed LogP increase of approximately 1.4 units (2.63 vs. 1.2), indicating significantly higher lipophilicity and lower aqueous compatibility. [1] Furthermore, mono-ring analogs such as (5-methylfuran-2-yl)methanol (CAS 3857-25-8) or (tetrahydro-2H-pyran-4-yl)methanol (CAS 14774-37-9) lack the complete dual-ring framework required as a pharmacophoric building block for the chemokine antagonist series described in key patents. [2]

Quantitative Differentiation Evidence for (5-Methylfuran-2-yl)-(oxan-4-yl)methanol Against Closest Analogs


Computed Lipophilicity (LogP) Comparison: Methanol-Linked Target vs. Ether-Linked Analog

The target compound exhibits substantially lower computed lipophilicity compared to its direct ether analog, 2-((5-methylfuran-2-yl)methoxy)tetrahydro-2H-pyran (CAS 138590-84-8). This difference arises from the replacement of the polar hydroxyl group (H-bond donor) with an ether linkage. [1]

Lipophilicity Drug Discovery Physicochemical Property Chromatography

Polar Surface Area (PSA/TPSA) and Hydrogen Bond Donor Capacity

The target compound possesses a topological polar surface area (TPSA) of 42.6 Ų and 1 hydrogen bond donor (the secondary alcohol). In contrast, the ether analog (CAS 138590-84-8) has a PSA of 31.6 Ų and 0 H-bond donors. This results in a PSA difference of ~11 Ų. [1]

Polar Surface Area Drug-likeness Permeability Solubility

Structural Differentiation for Chemokine Antagonist Synthesis: Patent-Validated Building Block

The target compound is explicitly named as a key synthetic intermediate in US Patent US20150087675A1, which discloses disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds for treating chemokine-mediated diseases. [1] The patent lists several specific compounds bearing the (5-methylfuran-2-yl)-(tetrahydropyran-4-yl)methyl moiety, including the lead compound 2-hydroxy-N,N-dimethyl-3-(2-{[(5-methylfuran-2-yl)-(tetrahydropyran-4-yl)methyl]amino}-3,4-dioxocyclobut-1-enylamino)benzamide. This patent linkage provides a validated pharmaceutical application context that the simpler ether analog (CAS 138590-84-8) or mono-ring analogs lack.

Chemokine Receptor Antagonist CXCR1 CXCR2 Medicinal Chemistry Patent Synthesis

Chiral Center and Derivatization Potential vs. Ether Analog

The target compound contains a secondary alcohol at the methine carbon, creating a chiral center (sp3 carbon) that is absent in the ether analog. This chiral center enables enantioselective synthesis or chiral resolution strategies. [1] Additionally, the hydroxyl group permits diverse derivatization reactions (esterification, oxidation to ketone, ether formation, etc.) that are not possible with the fully substituted ether analog. [1]

Chiral Building Block Synthetic Intermediate Derivatization Esterification

Application Scenarios Where (5-Methylfuran-2-yl)-(oxan-4-yl)methanol Provides a Measurable Procurement Advantage


Synthesis of CXCR1/CXCR2 Chemokine Receptor Antagonists

This compound is a required intermediate for synthesizing the specific 3,4-diamino-3-cyclobutene-1,2-dione derivatives disclosed in US20150087675A1. Alternative building blocks cannot yield the identical pharmacophore. [1]

Polarity-Tuned Medicinal Chemistry Lead Optimization

When a synthetic sequence demands a building block with lower LogP and higher polar surface area than the corresponding ether analog, this compound offers a computed ΔLogP of ~1.4 and ΔPSA of ~11 Ų, potentially improving solubility and reducing non-specific binding. [2]

Chiral Building Block for Asymmetric Synthesis

The single chiral center at the methanol carbon permits its use in enantioselective syntheses, chiral auxiliary strategies, or the preparation of diastereomerically pure intermediates, which the achiral ether analog cannot support. [2]

Quote Request

Request a Quote for (5-methylfuran-2-yl)-(oxan-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.